molecular formula C9H15N3S B12986950 N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine

N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine

Cat. No.: B12986950
M. Wt: 197.30 g/mol
InChI Key: CBWGHWOMJAVTBT-UHFFFAOYSA-N
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Description

N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine is a compound that features an imidazole ring and a thietane ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under certain conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The conditions for these reactions can vary but often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The thietane ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1H-Imidazol-5-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to the presence of both an imidazole and a thietane ring in its structure. This combination of rings can provide distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

N-(1H-imidazol-5-ylmethyl)-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C9H15N3S/c1-9(2)8(5-13-9)11-4-7-3-10-6-12-7/h3,6,8,11H,4-5H2,1-2H3,(H,10,12)

InChI Key

CBWGHWOMJAVTBT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2=CN=CN2)C

Origin of Product

United States

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